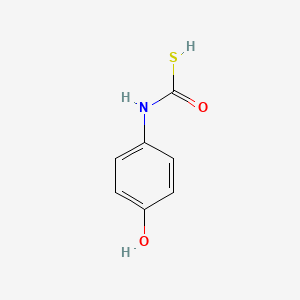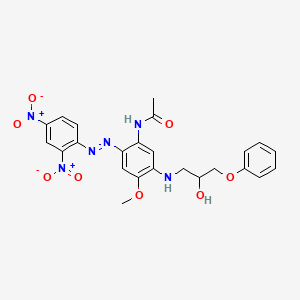
Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-” is a complex organic compound that features a combination of functional groups, including acetamide, azo, dinitrophenyl, hydroxy, phenoxy, and methoxy groups. This compound is likely to be of interest in various fields of chemistry and biology due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-” would involve multiple steps, each targeting the introduction of specific functional groups. Typical synthetic routes might include:
Formation of the azo group: This could involve the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the dinitrophenyl group: This might be achieved through nitration reactions.
Attachment of the hydroxy and phenoxy groups: These could be introduced through nucleophilic substitution reactions.
Formation of the acetamide group: This could involve acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy or phenoxy groups.
Reduction: The azo group could be reduced to form amines.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products would depend on the specific reactions and conditions but might include:
Oxidation products: Quinones, carboxylic acids.
Reduction products: Amines.
Substitution products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
The compound could be used as a reagent or intermediate in organic synthesis, particularly in the synthesis of dyes or pigments due to the presence of the azo group.
Biology
In biological research, the compound might be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Medicine
Industry
In industry, the compound might be used in the manufacture of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action would depend on the specific application but might involve:
Binding to enzymes or receptors: The compound could interact with specific proteins, altering their activity.
Pathway modulation: The compound might influence biochemical pathways, either by inhibiting or activating specific steps.
類似化合物との比較
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups.
Azo compounds: Other compounds containing azo groups.
Dinitrophenyl compounds: Compounds with dinitrophenyl groups.
Uniqueness
The uniqueness of “Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-” lies in its combination of multiple functional groups, which could confer unique chemical and biological properties.
特性
CAS番号 |
67874-70-8 |
|---|---|
分子式 |
C24H24N6O8 |
分子量 |
524.5 g/mol |
IUPAC名 |
N-[2-[(2,4-dinitrophenyl)diazenyl]-5-[(2-hydroxy-3-phenoxypropyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C24H24N6O8/c1-15(31)26-20-11-22(25-13-17(32)14-38-18-6-4-3-5-7-18)24(37-2)12-21(20)28-27-19-9-8-16(29(33)34)10-23(19)30(35)36/h3-12,17,25,32H,13-14H2,1-2H3,(H,26,31) |
InChIキー |
MYRJIGORVBOITE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)NCC(COC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
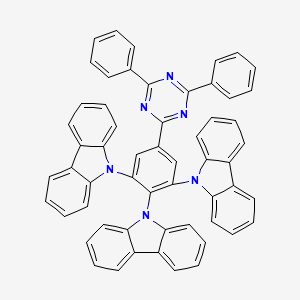
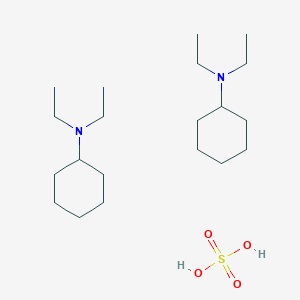
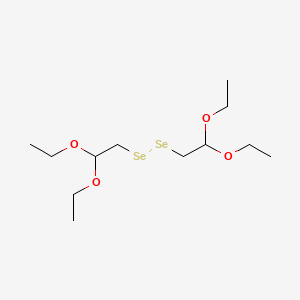

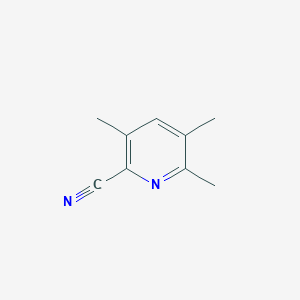
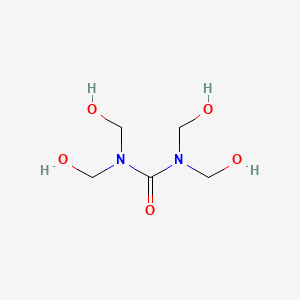
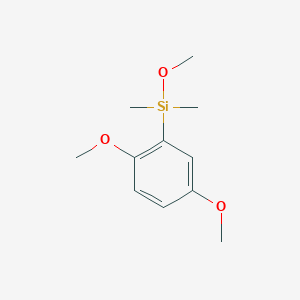

![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
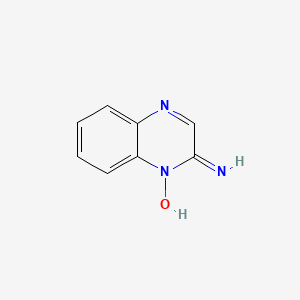
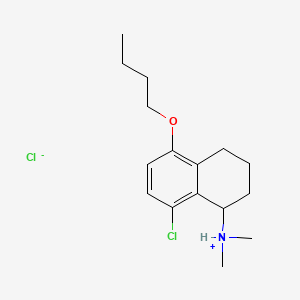
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
